molecular formula C22H25NO6 B1674609 gamma-Lumicolchicine CAS No. 6901-14-0

gamma-Lumicolchicine

Cat. No. B1674609
CAS RN: 6901-14-0
M. Wt: 399.4 g/mol
InChI Key: VKPVZFOUXUQJMW-LXIYXOSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Lumicolchicine is one of the three, alpha, beta, and gamma isomers of ultraviolet degradation products of colchicine . It lacks many of the physiological actions of the parent colchicine and is used as an experimental control for colchicine actions .


Synthesis Analysis

A concise and highly enantioselective synthesis of colchicine (>99% ee) in eight steps and 9.3% overall yield, without the need for protecting groups, was developed . A unique Wacker oxidation was used for enabling regioselective construction of the highly oxidized and synthetic challenging tropolone C-ring .


Molecular Structure Analysis

The molecular formula of gamma-Lumicolchicine is C22H25NO6 . Its molecular weight is 399.4 g/mol . The SMILES string representation of its structure is [H][C@@]12C=C(OC)C(=O)[C@]1([H])C3=C2c4c(CC[C@@H]3NC©=O)cc(OC)c(OC)c4OC .


Chemical Reactions Analysis

The synthesis of colchicine involves a unique Wacker oxidation that enables the regioselective construction of the highly oxidized and synthetic challenging tropolone C-ring .


Physical And Chemical Properties Analysis

Gamma-Lumicolchicine has a molecular weight of 399.44 . Its empirical formula is C22H25NO6 . The SMILES string representation of its structure is [H][C@@]12C=C(OC)C(=O)[C@]1([H])C3=C2c4c(CC[C@@H]3NC©=O)cc(OC)c(OC)c4OC .

Scientific Research Applications

Gamma-Lumicolchicine: A Comprehensive Analysis of Scientific Research Applications

Gamma-Lumicolchicine, a derivative of the well-known compound colchicine, has several potential applications in scientific research. Below is an analysis focusing on six unique applications, each detailed in its own section.

Photostability Studies: Gamma-Lumicolchicine is known to form from colchicine when exposed to UV light through an intramolecular reaction . Research into improving the photostability of colchicine could lead to enhanced medical formulations and understanding the behavior of photo-sensitive drugs.

Tubulin Binding Analysis: Like colchicine, gamma-Lumicolchicine may bind to tubulin . Studying its binding properties can provide insights into the development of anti-mitotic agents, potentially leading to new cancer therapies.

Photoisomerization Research: The process by which gamma-Lumicolchicine forms from colchicine involves photoisomerization . This reaction is significant in the study of light-induced molecular changes, which has implications in drug design and development.

Molecular Rearrangement Mechanisms: Gamma-Lumicolchicine’s formation involves skeletal rearrangement . Understanding this can contribute to the field of organic chemistry, particularly in synthetic pathway studies and reaction mechanism exploration.

Impurity Profiling: As an impurity that forms from colchicine, gamma-Lumicolchicine is important in pharmaceutical quality control . Its identification and quantification are essential for ensuring drug purity and safety.

Electron Rebalancing in Pharmaceuticals: Research on stabilizing photo-sensitive compounds like colchicine involves electron rebalancing . Gamma-Lumicolchicine plays a role in these studies, which aim to enhance drug stability and efficacy.

Mechanism of Action

The mechanisms of action of colchicine, from which gamma-Lumicolchicine is derived, involve the blockade of Fc receptors of phagocytes, control of complement pathways, idiotype-anti-idiotype dimer formation, blockage of superantigen binding to T cells, inhibition of dendritic cells, and stimulation of regulatory T cells (Tregs) .

properties

IUPAC Name

N-(3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPVZFOUXUQJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumicolchicine

CAS RN

6901-14-0, 490-24-4, 6901-13-9
Record name gamma-Lumicolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumicolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [7S-(7α,7bβ,10aβ)]-N-(5,6,7,7b,8,10a-hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]cyclohepten-7-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [7S-(7α,7bα,10aα)]-N-(5,6,7,7b,8,10a-hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]cyclohepten-7-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Lumicolchicine
Reactant of Route 2
Reactant of Route 2
gamma-Lumicolchicine
Reactant of Route 3
Reactant of Route 3
gamma-Lumicolchicine
Reactant of Route 4
Reactant of Route 4
gamma-Lumicolchicine
Reactant of Route 5
gamma-Lumicolchicine
Reactant of Route 6
Reactant of Route 6
gamma-Lumicolchicine

Q & A

Q1: How does γ-lumicolchicine differ from colchicine in its mechanism of action?

A: While colchicine exerts its effects primarily by binding to tubulin and disrupting microtubule assembly [, , , , ], γ-lumicolchicine demonstrates significantly less interaction with microtubules [, , , , , ]. This difference arises from subtle variations in their three-dimensional structures, which affect their binding affinity for tubulin.

Q2: What evidence suggests that γ-lumicolchicine does not significantly affect microtubule dynamics?

A2: Several studies have demonstrated that γ-lumicolchicine, unlike colchicine, does not:

  • Inhibit the engulfment of yeast cells by monocytes, a process known to be dependent on microtubules [].
  • Inhibit the antiproteolytic action of osmotic cell swelling, which is linked to microtubule-dependent alterations in lysosomal pH [].
  • Affect the number of neurotubules in cat autonomic nerves [].
  • Inhibit microcrystal-induced tyrosine phosphorylation in neutrophils, a process sensitive to colchicine's microtubule-disrupting effects [].

Q3: Are there any biological activities attributed to γ-lumicolchicine?

A: Although γ-lumicolchicine is generally considered inactive regarding microtubule disruption, research suggests it might influence other cellular processes. For instance, γ-lumicolchicine has been shown to depress the adherence of yeast cells to monocytes, possibly by interfering with nucleoside transport across the cell membrane [].

Q4: How does the structure of γ-lumicolchicine relate to its activity?

A: γ-Lumicolchicine is a stereoisomer of β-lumicolchicine, both formed through photoisomerization of colchicine []. The specific stereochemical differences between these isomers contribute to their distinct biological activities. While the precise structural features responsible for γ-lumicolchicine's effects on cell adherence remain to be fully elucidated, they likely involve interactions with specific molecular targets distinct from tubulin [].

Q5: What research applications benefit from using γ-lumicolchicine?

A5: γ-Lumicolchicine serves as a crucial control compound in experiments investigating the effects of colchicine. Its diminished interaction with microtubules makes it ideal for:

  • Discriminating between microtubule-dependent and -independent effects of colchicine: By comparing the effects of colchicine and γ-lumicolchicine in parallel, researchers can determine whether observed changes are specifically due to microtubule disruption or involve alternative mechanisms [, , ].
  • Validating the specificity of colchicine's action on a particular pathway: If γ-lumicolchicine fails to elicit a similar response as colchicine, it reinforces that colchicine's effect is likely mediated through its interaction with microtubules [].

Q6: Has γ-lumicolchicine been identified in natural sources?

A: Yes, γ-lumicolchicine, along with other colchicine derivatives, has been isolated from the plant Androcymbium melanthioides [] and Colchicum cilicicum [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.